molecular formula C7H3BrClF3O B1524624 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene CAS No. 892845-59-9

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B1524624
CAS No.: 892845-59-9
M. Wt: 275.45 g/mol
InChI Key: RRRFVMOJVRRZMM-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions with lithium diisopropylamide (lida) at low temperatures, leading to the generation of new compounds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , suggesting that it may be absorbed through the skin or respiratory tract. The presence of halogens and the trifluoromethoxy group may also influence its distribution and metabolism.

Action Environment

The action, efficacy, and stability of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene can be influenced by various environmental factors . For instance, its reactivity and stability can be affected by temperature, as evidenced by its reactions with LIDA at low temperatures . Its absorption and distribution can also be influenced by the properties of the biological medium, such as pH and the presence of other compounds.

Preparation Methods

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of 4-(trifluoromethoxy)benzene. The process typically includes the following steps:

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRFVMOJVRRZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696761
Record name 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892845-59-9
Record name 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (16.31 g) in concentrated sulphuric acid was added dropwise to a solution of 2-chloro-4-trifluoromethoxyaniline (50 g) in acetic acid, while maintaining the temperature below 10° C. The mixture was stirred at 5°-10° C. for 0.5 hours then added slowly to a mixture of cuprous bromide (33.9 g) in aqueous hydrobromic acid (200 ml) and ice. The mixture was stirred at room temperature for 0.5 hours and left to stand overnight. The mixture was diluted with water and extracted with dichloromethane, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness to give 2-chloro-4-trifluoromethoxybromobenzene (63.64 g) as a brown oil which was not further purified.
Quantity
16.31 g
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reactant
Reaction Step One
Quantity
50 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
33.9 g
Type
reactant
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Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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